molecular formula C24H41NO2 B010763 Octadecyl isonicotinate CAS No. 103225-02-1

Octadecyl isonicotinate

Cat. No.: B010763
CAS No.: 103225-02-1
M. Wt: 375.6 g/mol
InChI Key: VXDJNEIVBJLMMZ-UHFFFAOYSA-N
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Description

Octadecyl isonicotinate is an organic compound with the molecular formula C₂₄H₄₁NO₂. It is an ester derived from isonicotinic acid and octadecanol. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Octadecyl isonicotinate, also known as Hydrogen Ionophore IV, primarily targets the cell membrane . It specifically increases the ion permeability of the cell membrane , allowing ions to pass in and out of cells .

Mode of Action

The compound interacts with its targets by increasing the ion permeability of the cell membrane . This interaction results in changes in the ion concentration within the cell, affecting various cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ion transport across the cell membrane . By increasing the ion permeability of the cell membrane, it influences the concentration of ions within the cell, which can have downstream effects on various cellular processes .

Pharmacokinetics

It’s known that the compound is lipophilic , suggesting that it may have good cell membrane permeability. This property could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability .

Result of Action

The primary result of this compound’s action is the alteration of ion concentrations within the cell . This can affect various cellular processes, potentially leading to changes in cell function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s ionophore activity . Additionally, the presence of other substances in the environment could potentially interact with the compound, affecting its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecyl isonicotinate can be synthesized through the esterification of isonicotinic acid with octadecanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Octadecyl isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadecyl isonicotinate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octadecyl isonicotinate is unique due to its specific ester linkage with isonicotinic acid, which imparts distinct chemical and physical properties. Its ability to integrate into lipid bilayers and alter membrane dynamics sets it apart from other similar compounds .

Properties

IUPAC Name

octadecyl pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-24(26)23-18-20-25-21-19-23/h18-21H,2-17,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDJNEIVBJLMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333726
Record name Octadecyl isonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103225-02-1
Record name Octadecyl isonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Octadecyl Isonicotinate contribute to the selectivity of proton sensors?

A: this compound acts as a proton-selective ionophore within the sensing membrane of these sensors. [, , ] This means it preferentially binds to protons (H+) over other ions present in the sample. This selective binding is crucial for accurate pH measurements, especially in complex biological samples where various ions coexist.

Q2: What type of sensors utilize this compound and how do they work?

A: this compound is commonly employed in potentiometric sensors for pH measurement. [, ] These sensors measure the potential difference across a membrane containing the ionophore. When the sensor is immersed in a solution, the this compound within the membrane selectively binds to free protons. This binding event alters the charge distribution across the membrane, generating a measurable potential difference that correlates to the pH of the solution.

Q3: What are the advantages of using this compound in solid-state pH sensors?

A: Incorporating this compound into a solid-state sensor design, such as those with a PVC membrane, offers several benefits: [, ]

  • Stability: The compound exhibits good compatibility with PVC and other membrane components, leading to sensors with a longer operational lifespan. [, ]
  • Sensitivity: The selective binding of this compound to protons contributes to a Nernstian or near-Nernstian response, indicating high sensitivity to pH changes. []
  • Miniaturization: Solid-state designs incorporating this compound allow for the creation of smaller, more portable sensors, beneficial for applications like in vivo monitoring. [, ]

Q4: Are there any challenges associated with using this compound in pH sensors?

A4: While advantageous, there are challenges to consider:

  • Storage Conditions: Sensor response can be affected by storage conditions, and equilibration time might be needed, highlighting the importance of proper sensor storage and pre-measurement protocols. []
  • Leaching: Potential leaching of this compound or other membrane components into the sample is a concern, necessitating studies to assess toxicity and ensure the integrity of both the sensor and the tested sample. []

Q5: What are the future directions for research on this compound in sensing applications?

A5: Continued research can explore:

  • Improved Membrane Formulations: Investigating new membrane compositions to enhance sensor stability, reduce leaching, and potentially expand the applicable pH range, particularly for challenging environments like the stomach. []
  • Novel Sensor Designs: Exploring the use of this compound in alternative sensor architectures, such as those based on microfluidics or electrochemical transistors, could lead to even more sensitive and miniaturized pH sensing platforms. []

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